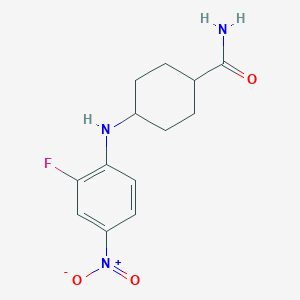![molecular formula C11H12F3NO5S B7571698 Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research. TFPAA is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate involves the inhibition of specific enzymes and signaling pathways. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the production of prostaglandins, which are involved in inflammation. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral activities, Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been found to modulate the activity of ion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium/hydrogen exchanger (NHE). Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been shown to have an effect on the immune system, modulating the activity of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate is also stable under a wide range of conditions and can be stored for long periods of time. However, Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate. One area of interest is the development of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate derivatives with improved activity and selectivity. Another area of interest is the investigation of the mechanisms of action of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate on ion channels and transporters. Additionally, the potential use of Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections warrants further investigation.
Synthesemethoden
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of 3-(trifluoromethoxy)aniline with ethyl chloroacetate, followed by the addition of sodium hydride and p-toluenesulfonyl chloride. The resulting intermediate is then treated with sodium ethoxide to yield the final product, Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate has also been shown to inhibit the growth of cancer cells and to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO5S/c1-2-19-10(16)7-15-21(17,18)9-5-3-4-8(6-9)20-11(12,13)14/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRDZRXLQDXHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)
![2,4-Difluoro-5-[(4-methoxy-2,6-dimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571642.png)

![3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
![2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7571672.png)
![5-[(3-Acetamidophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571686.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)